![molecular formula C29H45N2O2P B6290165 1-[2,6-Bis(cyclohexyloxy)phenyl]-2-(di-tertbutylphosphanyl)-1H-imidazole, 95% CAS No. 2179272-79-6](/img/structure/B6290165.png)
1-[2,6-Bis(cyclohexyloxy)phenyl]-2-(di-tertbutylphosphanyl)-1H-imidazole, 95%
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Description
“1-[2,6-Bis(cyclohexyloxy)phenyl]-2-(di-tertbutylphosphanyl)-1H-imidazole, 95%” is a chemical compound with the molecular formula C29H45N2O2P . It is a white to off-white to pale yellow solid . This compound is used as a ligand in asymmetric C-H functionalization organic transformations .
Physical And Chemical Properties Analysis
This compound is a white to off-white to pale yellow solid . It has a molecular weight of 484.66 g/mol . It’s also noted to be air sensitive .Mechanism of Action
Mode of Action
It is known to be used as a ligand in asymmetric C-H functionalization organic transformations
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in asymmetric C-H functionalization organic transformations
Result of Action
As a ligand used in asymmetric C-H functionalization organic transformations
properties
IUPAC Name |
ditert-butyl-[1-(2,6-dicyclohexyloxyphenyl)imidazol-2-yl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N2O2P/c1-28(2,3)34(29(4,5)6)27-30-20-21-31(27)26-24(32-22-14-9-7-10-15-22)18-13-19-25(26)33-23-16-11-8-12-17-23/h13,18-23H,7-12,14-17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKSKTDVUFVJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=NC=CN1C2=C(C=CC=C2OC3CCCCC3)OC4CCCCC4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N2O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ditert-butyl-[1-(2,6-dicyclohexyloxyphenyl)imidazol-2-yl]phosphane |
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